molecular formula C11H14N2O3 B157489 Methyl 6-morpholinonicotinate CAS No. 132546-81-7

Methyl 6-morpholinonicotinate

Cat. No. B157489
M. Wt: 222.24 g/mol
InChI Key: FFBPRHFKXVNLDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps with varying yields. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was achieved in nine steps with an overall yield of 36% . This process included critical steps such as bromination of 3-acetylpyridine and dehydration of a diol with cyclization. Similarly, the synthesis of chiral alkoxymethyl morpholine analogs involved a structure-activity relationship study, leading to the identification of a potent and selective dopamine D4 receptor antagonist .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using various spectroscopic techniques. For example, the structure of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione was confirmed by IR, 1H, and 13C NMR spectral data . Additionally, the structural basis for the superiority of certain morpholinium compounds in peptide synthesis was elucidated through X-ray diffraction studies and NMR techniques .

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions. The papers provided discuss the nucleophilic displacement reactions used to synthesize glucosidase inhibitors from methylated glucopyranosides . Furthermore, the reactivity of morpholinium compounds as coupling reagents in peptide synthesis was explored, highlighting their stability and efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the stability of keto forms of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione was studied using DFT calculations, and experimental evidence supported the predominance of these forms in real systems . The antimicrobial activity of this compound was also demonstrated, particularly against Escherichia coli .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related morpholine derivatives has been a subject of interest for developing potent antimicrobials and exploring chemical properties. For instance, Kumar et al. (2007) detailed an efficient synthesis process for a compound useful in synthesizing potent antimicrobials, including arecoline derivatives, by employing a strategy involving bromination and cyclization steps (Kumar, Sadashiva, & Rangappa, 2007). This process underscores the versatility of morpholine derivatives in chemical synthesis, potentially including Methyl 6-morpholinonicotinate.

Odorless Oxidation Processes

Nishide et al. (2004) introduced Methyl 6-morpholinohexyl sulfide and its sulfoxide as efficient, odorless substitutes for dimethyl sulfide and dimethyl sulfoxide in Corey–Kim and Swern oxidations, showcasing a practical improvement in these chemical processes (Nishide, Patra, Matoba, Shanmugasundaram, & Node, 2004). This research highlights the potential of Methyl 6-morpholinonicotinate and its derivatives in facilitating odorless and more environmentally friendly oxidation reactions.

Biological Activities

Research into the biological activities of morpholine derivatives has led to the discovery of compounds with potential as dopamine receptor antagonists and anti-inflammatory agents. Witt et al. (2016) synthesized a series of chiral alkoxymethyl morpholine analogs, identifying novel potent and selective dopamine D4 receptor antagonists (Witt, McCollum, Hurtado, Huseman, Jeffries, Temple, Plumley, Blobaum, Lindsley, & Hopkins, 2016). Additionally, Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for inhibitory activity against xanthine oxidase and for anti-inflammatory response, demonstrating their potential in treating conditions like gout (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).

Antimicrobial and Antifungal Activities

The synthesis and characterization of morpholine derivatives, including their antimicrobial and antifungal activities, have been explored in various studies. Yancheva et al. (2012) synthesized a novel didepsipeptide, demonstrating broad-spectrum antimicrobial effectiveness, especially against Escherichia coli (Yancheva, Daskalova, Cherneva, Mikhova, Djordjevic, Smelcerovic, & Šmelcerović, 2012). Such research points to the potential of Methyl 6-morpholinonicotinate derivatives in developing new antimicrobial agents.

Safety And Hazards

Methyl 6-morpholinonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPRHFKXVNLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380103
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-morpholinonicotinate

CAS RN

132546-81-7
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-chloronicotinate (1.02 g, 5.93 mmol), morpholine (0.57 ml, 6.52 mmol), potassium carbonate (1.06 g, 7.71 mmol) and DMF (20 ml) was stirred at 100° C. for 6 hrs. The reaction mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried (over anhydrous MgSO4), and concentrated under reduced pressure. The obtained solid was collected by filtration and washed with diisopropy ether to give the title compound (0.93 g, 71%) as a colorless powder.
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1.02 g
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0.57 mL
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20 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

There was dissolved, in methanol (50 mL), methyl 6-chloro-nicotinate (4.00 g, 23.3 mM), then morpholine (6.10 mL, 69.9 mM) was added to the solution and the solution was stirred for 14 hours while refluxing the same with heating. The solvent was distilled off from this reaction liquid, the resulting residue was diluted with water and then extracted with ethyl acetate. The resulting extracts were combined, dried over anhydrous sodium sulfate, the solvent was distilled off to thus obtain methyl 6-(morpholin-4-yl)-nicotinate (4.07 g, yield: 79%). Subsequently, acetonitrile (1.61 mL, 30.6 mM) was added to a solution of 18-crown-6 (476 mg, 1.80 mM) and potassium tert-butoxide (1M THF solution, 27.0 mL, 27.0 mM) in THF (10 mL) at 60° C. and then the mixture was stirred for 5 minutes. To this solution, there was added the methyl 6-(morpholin-4-yl)-nicotinate (4.00 g, 18.0 mM) prepared above and the mixture was stirred for 30 minutes. This suspension was filtered and the resulting solid was washed with diethyl ether.
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4 g
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6.1 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com
S Prakash, A Cook, YL Zheng, SG Newman
Number of citations: 0

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